physicochemical properties of 3,3-Difluoroazetidine-2-carboxamide
physicochemical properties of 3,3-Difluoroazetidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoroazetidine-2-carboxamide for Drug Discovery Professionals
Executive Summary
This guide provides a comprehensive analysis of the core , a fluorinated heterocyclic scaffold of significant interest to medicinal chemistry. By combining the conformational rigidity of the azetidine ring, the profound electronic effects of geminal fluorine substitution, and the hydrogen bonding capabilities of a primary carboxamide, this molecule presents a unique and advantageous profile for drug design. This document synthesizes established principles of physical organic and medicinal chemistry to project the properties of the title compound, contextualized by experimental data available for its parent structure, 3,3-difluoroazetidine. We will explore the critical parameters of lipophilicity (LogP), basicity (pKa), and aqueous solubility, detailing their implications for pharmacokinetic behavior. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring researchers can validate these predictions and effectively integrate this scaffold into drug discovery pipelines.
Introduction: The Strategic Value of the 3,3-Difluoroazetidine Scaffold
The rational design of small molecule therapeutics hinges on a deep understanding of how molecular structure dictates physicochemical properties, which in turn govern pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. The 3,3-Difluoroazetidine-2-carboxamide scaffold is a prime example of a privileged structure, engineered by combining three key motifs that address common challenges in drug development.
The Azetidine Ring: A Conformational Constraint for Potency
Azetidines are four-membered, nitrogen-containing saturated heterocycles that have become vital in drug discovery.[1][2] Their defining features—high ring strain (approx. 27.7 kcal/mol), sp³-rich character, and conformational rigidity—confer significant advantages.[1][3][4] This constrained three-dimensional framework can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[3] Furthermore, the azetidine motif has been shown to enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) exploration when compared to more flexible or larger ring systems.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate azetidine rings to optimize their pharmacokinetic profiles.[1]
Geminal Fluorination: A Tool for Modulating Metabolism and Basicity
The introduction of fluorine is one of the most powerful strategies in modern medicinal chemistry.[5][6] The gem-difluoro motif at the C3-position of the azetidine ring imparts several critical effects:
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Blocked Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making the C3-position resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for other saturated rings.[5][6]
-
Modulated Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[6] This effect significantly lowers the basicity of the adjacent azetidine nitrogen. This reduction in pKa can be highly beneficial, as it decreases the likelihood of lysosomal trapping and can improve membrane permeability and overall cell penetration.[6][7]
-
Tuned Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (LogP), which can enhance membrane permeation and binding to hydrophobic pockets in target proteins.[8][9]
The Carboxamide Moiety: A Key Hydrogen-Bonding Element
The primary carboxamide at the C2-position serves as a versatile functional group. It is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This functionality can be crucial for anchoring the molecule within a target's binding site to enhance affinity and selectivity. Moreover, the polar nature of the carboxamide group can temper the lipophilicity of the scaffold and significantly improve aqueous solubility, a critical factor for oral bioavailability.
Core Physicochemical Properties: An Expert Analysis
While direct experimental data for 3,3-Difluoroazetidine-2-carboxamide is not extensively published, we can project its properties with high confidence by analyzing its constituent parts and available data for the parent compound, 3,3-Difluoroazetidine.
Molecular Structure and Identity
| Property | 3,3-Difluoroazetidine (Parent) | 3,3-Difluoroazetidine-2-carboxamide (Target) |
| Structure | Structure not available in database; derived by adding a carboxamide group at C2 of the parent. | |
| Molecular Formula | C₃H₅F₂N | C₄H₆F₂N₂O |
| Molecular Weight | 93.08 g/mol [10] | 136.10 g/mol |
| CAS Number | 679431-52-8[10] | Not assigned |
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's absorption, distribution, and permeability. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (LogP).
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Parent Scaffold: The parent 3,3-difluoroazetidine has a computed XLogP3 value of 0.2, indicating it is relatively hydrophilic.[10]
-
Target Compound Projection: The addition of the primary carboxamide group, a polar and hydrogen-bonding moiety, will significantly decrease the LogP. We can project a LogP value for 3,3-Difluoroazetidine-2-carboxamide to be in the range of -0.5 to -1.0. At physiological pH (7.4), the azetidine nitrogen will be partially protonated, further increasing its hydrophilicity. The distribution coefficient (LogD₇.₄) will therefore be even lower than the LogP, making this an exceptionally water-soluble scaffold.
Acidity and Basicity (pKa)
The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor interaction, and membrane transport.
-
Azetidine Nitrogen (Basicity): A simple azetidine ring has a pKa of approximately 11.3. However, the potent electron-withdrawing effect of the two fluorine atoms at the C3-position will drastically reduce the electron density on the ring nitrogen, making it a much weaker base. We can predict the pKa of the azetidine nitrogen in 3,3-Difluoroazetidine-2-carboxamide to be in the range of 5.5 - 6.5 . This is a "sweet spot" for many drug candidates, as it ensures sufficient free base concentration at pH 7.4 to cross cell membranes while still allowing for aqueous solubility as the hydrochloride salt.
-
Carboxamide N-H (Acidity): The amide N-H protons are exceptionally weak acids, with a pKa typically around 17. They will not be ionized under any physiological conditions.
Aqueous Solubility
High aqueous solubility is essential for reliable formulation and absorption.
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Parent Scaffold: The hydrochloride salt of 3,3-difluoroazetidine is known to be soluble in water.[11]
-
Target Compound Projection: The target molecule is expected to have high aqueous solubility . This is due to three factors: (1) a low projected LogP, (2) the ability of the carboxamide to form multiple hydrogen bonds with water, and (3) the ability to form a highly soluble salt via the basic azetidine nitrogen.
Solid-State Properties
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Parent Scaffold: The hydrochloride salt of 3,3-difluoroazetidine is a solid with a reported melting point of 138-143 °C.[12]
-
Target Compound Projection: 3,3-Difluoroazetidine-2-carboxamide is expected to be a crystalline solid with a significantly higher melting point than its parent. The presence of the carboxamide allows for the formation of strong intermolecular hydrogen-bonding networks in the crystal lattice, which requires more energy to disrupt.
Experimental Determination of Physicochemical Properties
To move from prediction to empirical data, a standardized workflow is essential. The following protocols represent robust, industry-standard methods for characterizing lead compounds.
Workflow for Physicochemical Profiling
The following diagram outlines a logical workflow for the characterization of a novel chemical entity like 3,3-Difluoroazetidine-2-carboxamide.
Caption: Experimental workflow from synthesis to candidate selection.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, providing a precise pKa value.
-
Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (if solubility is limited).
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a thermostatted vessel at 25 °C under a nitrogen atmosphere.
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) in small, precise increments, recording the pH after each addition.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M), again recording the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to calculate the pKa from the derivative of the curve.
Protocol: LogP Determination by Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely water for this compound). The concentration should be below the limit of solubility in both phases.
-
Phase Saturation: Pre-saturate n-octanol with water and water (typically a buffer at a defined pH, e.g., phosphate buffer pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution.
-
Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP (or LogD at the specific pH) is calculated as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Implications for Drug Discovery and Development
The projected physicochemical profile of 3,3-Difluoroazetidine-2-carboxamide makes it a highly attractive scaffold for addressing common drug discovery challenges.
-
Improved Pharmacokinetics: The moderately basic pKa (5.5-6.5) is low enough to reduce sequestration in acidic lysosomes, a mechanism that can limit the effective concentration of more basic drugs. The gem-difluoro group provides a "metabolic shield," potentially increasing the compound's half-life.[5]
-
Enhanced "Ligand Efficiency": The small, rigid nature of the scaffold means that it can achieve potent binding without excessive molecular weight, a key principle of "ligand efficiency" in lead optimization.[13]
-
Versatility for SAR: The carboxamide provides a clear attachment point for diversification. The amide nitrogen or the azetidine nitrogen can be functionalized to explore different chemical spaces and optimize target engagement, while the core scaffold maintains favorable PK properties.
Logical Relationship Diagram
This diagram illustrates how the core physicochemical properties influence key drug development outcomes.
Caption: Relationship between properties and drug development goals.
Conclusion
3,3-Difluoroazetidine-2-carboxamide represents a thoughtfully designed chemical scaffold that proactively addresses key challenges in modern drug discovery. Its projected physicochemical properties—moderate basicity, high aqueous solubility, and inherent metabolic stability—make it an exemplary starting point for the development of therapeutics with favorable pharmacokinetic profiles. By understanding the causal relationships between its structural features and its properties, and by applying the rigorous experimental protocols outlined herein, researchers can effectively leverage this and similar scaffolds to accelerate the discovery of safe and effective new medicines.
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